8-Boc-2,8-diaza-spiro[4.5]decane oxalate
Description
8-Boc-2,8-diaza-spiro[4.5]decane oxalate (CAS 236406-39-6) is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms at positions 2 and 8 of the spiro[4.5]decane framework. The tert-butoxycarbonyl (Boc) group at the 8-position acts as a protective group for the secondary amine, enhancing stability during synthetic processes . The oxalate counterion improves solubility and crystallinity, making the compound a critical intermediate in pharmaceutical synthesis, particularly for spirofused piperazine and diazepane amides . Its structural rigidity and three-dimensional geometry contribute to its utility in modulating biological targets, such as glycine transporters (GlyT-1) and NMDA receptors .
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-8-5-13(6-9-15)4-7-14-10-13;3-1(4)2(5)6/h14H,4-10H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKILXYGKZLXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC2)CC1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523571-85-8 | |
| Record name | 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523571-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
A representative and industrially scalable method involves a four-step synthesis starting from 1,4-dioxaspiro[4.5]decane-8-one, as described in patent CN111518015A:
| Step | Reaction Description | Key Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Conversion of 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile | React with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in a mixed solvent of ethylene glycol dimethyl ether and ethanol at 0–20 °C | Yield ~74.8%; reaction time ~4 hours |
| 2 | Alkylation of the nitrile intermediate with 1-bromo-2-chloroethane | Use lithium diisopropylamide (LDA) in toluene at 0–20 °C for ~13 hours | Yield ~50.8%; formation of 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile |
| 3 | Hydrogenation and cyclization | Reduction with hydrogen gas over Raney nickel catalyst in methanol at 50 °C and 50 psi for 6 hours, followed by reaction with tert-butyl dicarbonate | Produces tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2.5]tetradecane-10-carboxylate |
| 4 | Deprotection to yield tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | Deprotect with pyridinium p-toluenesulfonate in acetone/water at 70 °C for 15 hours | High purity product suitable for salt formation |
This method emphasizes the use of inexpensive and readily available raw materials, mild reaction conditions, and scalability for industrial production.
Formation of this compound
After obtaining the Boc-protected diazaspiro compound, the oxalate salt is formed by:
- Reaction: Mixing tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate with oxalic acid in an appropriate solvent system under controlled temperature to yield the oxalate salt.
- This salt formation enhances the compound’s stability and handling properties for research or further synthetic applications.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 1,4-Dioxaspiro[4.5]decane-8-one |
| Key Reagents | p-Methylsulfonylmethylisocyanitrile, potassium tert-butoxide, 1-bromo-2-chloroethane, lithium diisopropylamide, Raney nickel, tert-butyl dicarbonate, pyridinium p-toluenesulfonate, oxalic acid |
| Solvents | Ethylene glycol dimethyl ether, ethanol, toluene, methanol, acetone/water mixture |
| Temperatures | 0–70 °C depending on step |
| Reaction Times | 1–15 hours depending on step |
| Pressure | Hydrogenation at 50 psi |
| Yields | Stepwise yields ranging from ~50% to ~75%, overall optimized for high yield |
| Product Purification | Silica gel chromatography and crystallization |
Research Findings and Notes
- The four-step synthesis method described in patent CN111518015A is notable for its balance of cost-effectiveness, scalability, and yield optimization.
- The use of Boc protection is essential for stabilizing the diazaspiro amine during synthesis and facilitating salt formation.
- The oxalate salt form improves compound handling and solubility, which is valuable for pharmaceutical research applications.
- The synthetic route avoids harsh conditions and uses relatively mild reagents, making it suitable for large-scale production.
- While specific applications of this compound remain focused on research use, the compound’s structure suggests utility as an intermediate in medicinal chemistry and organic synthesis.
Chemical Reactions Analysis
Types of Reactions
8-Boc-2,8-diaza-spiro[4.5]decane oxalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalate derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Organic Synthesis
8-Boc-2,8-diaza-spiro[4.5]decane oxalate is primarily utilized as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including:
- Nucleophilic Substitution : The oxalate moiety can participate in nucleophilic substitution reactions.
- Deprotection Reactions : The Boc group can be removed under acidic conditions to reveal amine functionalities for further reactions.
Medicinal Chemistry
The compound has been explored for its potential therapeutic properties:
- Drug Development : It serves as a scaffold for designing new drug candidates targeting various biological pathways. Preliminary studies suggest its role as an inhibitor of specific enzymes involved in cellular signaling pathways .
- Biological Activity : Investigations into its interactions with biological molecules indicate potential applications in modulating immune responses and other physiological processes.
Materials Science
Due to its spirocyclic nature, this compound is also being researched for applications in:
- Polymer Development : Its unique structure may contribute to novel materials with specialized properties, such as coatings or polymers with enhanced durability and functionality.
Case Study 1: Synthesis of Pharmaceutical Intermediates
In a study focused on synthesizing pharmaceutical intermediates, researchers utilized this compound to create derivatives that exhibited promising biological activities. The synthesis involved multiple steps where the compound acted as a key intermediate leading to the formation of biologically active molecules.
Case Study 2: Interaction Studies with Enzymes
A series of interaction studies were conducted to assess the binding affinity of derivatives of this compound against specific enzymes related to immune response modulation. Results indicated that certain derivatives significantly inhibited enzyme activity, suggesting potential therapeutic applications in immunology.
Mechanism of Action
The mechanism of action of 8-Boc-2,8-diaza-spiro[4.5]decane oxalate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues with Varied Counterions
The oxalate salt of 8-Boc-2,8-diaza-spiro[4.5]decane is compared to derivatives with alternative counterions:
Key Insight : The choice of counterion impacts solubility, stability, and synthetic applicability. Oxalate salts are preferred for crystallization, while hydrochloride derivatives are more reactive in acidic conditions .
Spirocyclic Compounds with Modified Ring Systems
Variations in spiro ring size and heteroatom placement significantly alter pharmacological activity:
Key Insight: Larger spiro systems (e.g., spiro[5.5]undecane) improve metabolic stability, while smaller rings (e.g., spiro[4.4]nonane) may compromise selectivity .
Substituted Derivatives with Functional Groups
Functionalization at the Boc group or spiro core influences target affinity:
Key Insight : Bulky substituents (e.g., phenyl-cyclohexyl) enhance target selectivity, while alkyl groups (e.g., ethyl) improve pharmacokinetic profiles .
Biological Activity
8-Boc-2,8-diaza-spiro[4.5]decane oxalate is a synthetic organic compound characterized by its unique spirocyclic structure, which includes two nitrogen atoms in a bicyclic framework. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability and reactivity, making it a valuable candidate in medicinal chemistry and drug development.
- Molecular Formula : C₁₅H₂₆N₂O₆
- Molecular Weight : 318.38 g/mol
- Structural Features : The compound features a diazaspirodecane core, which is known to be present in various bioactive molecules.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Spirocyclic Structure : This often includes the reaction of appropriate amines with carbonyl compounds.
- Protection of Functional Groups : The Boc group is introduced to protect amine functionalities during subsequent reactions.
- Oxalate Formation : The final step involves the introduction of oxalate groups to enhance biological activity.
Biological Activity
Preliminary studies suggest that this compound exhibits promising biological activities, particularly in the context of drug development. Specific areas of interest include:
- Inhibition Studies : Research indicates that derivatives of this compound can act as inhibitors for various biological pathways, including potential inhibition of diacylglycerol kinase alpha, which plays a role in immune response modulation .
- Pharmacological Potential : Due to its structural properties, the compound may serve as a scaffold for synthesizing novel drug candidates targeting diseases such as hypertension and inflammation .
Case Studies
- Inhibition of Soluble Epoxide Hydrolase (sEH) :
- Bronchodilator Activity :
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₁₅H₂₆N₂O₆ | Unique spirocyclic structure with Boc group |
| 2,8-Diazaspiro[4.5]decane | C₁₂H₂₀N₂ | Lacks Boc group; simpler structure |
| tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | C₁₃H₂₄N₂O₂ | Similar spiro structure; used in syntheses |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 8-Boc-2,8-diaza-spiro[4.5]decane oxalate with high purity?
- Methodology : The compound is synthesized via microwave-assisted coupling (160°C for 30 min) or traditional reflux methods using halogen derivatives (e.g., 4-benzylpiperidine) in anhydrous 2-methoxyethanol. Purification involves flash chromatography with ethyl acetate/water partitioning to isolate the product .
- Key Considerations : Optimize reaction time and solvent choice to minimize byproducts. Use KI as a catalyst to enhance efficiency .
Q. How can purification challenges due to oxalate counterion solubility be addressed?
- Methodology : Precipitate the oxalate salt using diethyl ether or methanol. For free base isolation, employ ion-exchange chromatography or neutralization with aqueous sodium bicarbonate followed by extraction with dichloromethane .
- Validation : Confirm purity via combustion analysis (>95%) and HR-MS (e.g., Agilent Q-TOF LC/MS) .
Q. What analytical techniques are critical for characterizing spirocyclic intermediates like 8-Boc-2,8-diaza-spiro[4.5]decane?
- Techniques :
- HR-MS : Direct infusion ESI-MS for accurate mass determination.
- NMR : 1H-13C HSQC/HMBC for structural elucidation of spiro junctions.
- Elemental Analysis : Verify stoichiometry of oxalate salts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of 8-Boc-2,8-diaza-spiro[4.5]decane?
- Methodology :
- Substituent Variation : Modify the Boc group or introduce benzyl/piperazine moieties at position 2 or 8 to probe receptor selectivity (e.g., σ1/σ2 receptor ligands) .
- Biological Assays : Test cytotoxicity in metastatic melanoma models (e.g., BS148 derivative showing σ2R agonist activity) .
Q. What computational approaches predict the conformational stability of spirocyclic cores in drug design?
- Methods :
- Molecular Dynamics (MD) : Simulate spiro ring puckering and torsional strain.
- DFT Calculations : Analyze energy barriers for ring-flipping transitions .
Q. How does the oxalate counterion influence pharmacokinetic properties in preclinical models?
- Study Design :
- Solubility Testing : Compare oxalate salts with free bases in PBS (pH 7.4) and simulated gastric fluid.
- In Vivo PK : Monitor plasma concentration-time profiles in rodents after oral administration.
- Contradictions : Oxalate salts may improve aqueous solubility but could complicate renal clearance due to calcium oxalate precipitation risks .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Protocols :
- PPE : Wear nitrile gloves, chemical-resistant suits, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Emergency Measures : For spills, neutralize with dry sand and dispose via authorized hazardous waste facilities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
